2-Cyano-2-methylbutanamide

説明

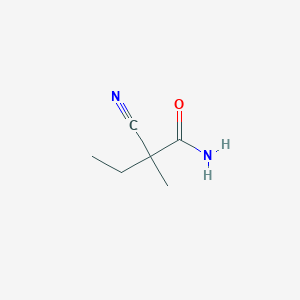

2-Cyano-2-methylbutanamide is an organic compound with the molecular formula C6H10N2O. It is a versatile small molecule scaffold used in various chemical applications. The compound is characterized by its cyano and amide functional groups, which contribute to its reactivity and utility in synthetic chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-methylbutanamide typically involves the reaction of 2-methylbutanamide with a cyanating agent. One common method is the reaction of 2-methylbutanamide with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:

2-Methylbutanamide+Cyanogen Bromide→this compound+HBr

The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反応の分析

Types of Reactions

2-Cyano-2-methylbutanamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Nucleophilic Substitution: Substituted amides, alcohols, or thiols.

Reduction: 2-Methylbutylamine.

Hydrolysis: 2-Methylbutanoic acid.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

2-Cyano-2-methylbutanamide has been investigated for its potential as a bioactive compound. Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in the realm of receptor binding studies. For instance, compounds related to this compound have been evaluated for their affinity towards melatonin receptors (MT1 and MT2), which are implicated in sleep regulation and various neurophysiological processes .

Case Studies

- A study focused on the synthesis of isoquinoline derivatives highlighted the role of this compound in enhancing binding affinity at melatonergic receptors, demonstrating its potential utility in developing novel therapeutic agents for sleep disorders .

- Another investigation into the structure-activity relationship of similar compounds revealed that modifications to the cyano group can lead to improved pharmacological profiles, emphasizing the importance of this compound as a scaffold in drug design .

Analytical Chemistry

Separation Techniques

In analytical chemistry, this compound has been utilized in high-performance liquid chromatography (HPLC) methods. It is particularly effective in separating and analyzing various compounds due to its compatibility with different mobile phases. For example, a reverse-phase HPLC method using acetonitrile and water has been developed for the efficient separation of this compound, facilitating its use in pharmacokinetic studies .

Data Table: HPLC Parameters for this compound

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water |

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Materials Science

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for synthesizing advanced materials. Its ability to form stable complexes with various metals has been explored in creating catalysts for organic reactions. The compound's structure allows it to participate in reactions that yield functionalized materials useful in catalysis and nanotechnology .

Research Findings

A review on catalytic hydrogenation processes highlighted the role of amide compounds like this compound in improving reaction yields and selectivity when used as substrates or catalysts . This underscores its significance in developing efficient synthetic pathways for complex organic molecules.

作用機序

The mechanism of action of 2-Cyano-2-methylbutanamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful as a biochemical probe .

類似化合物との比較

Similar Compounds

2-Cyanoacetamide: Similar structure but with a simpler backbone.

2-Cyano-2-methylpropanamide: Similar functional groups but with a different carbon skeleton.

2-Cyano-2-methylpentanamide: Similar functional groups but with an extended carbon chain.

Uniqueness

2-Cyano-2-methylbutanamide is unique due to its specific combination of cyano and amide groups on a branched carbon skeleton. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

2-Cyano-2-methylbutanamide, an organic compound with the molecular formula CHNO, has garnered attention in various fields due to its notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a branched amide structure with a cyano group attached to the second carbon of the butanamide backbone. Its unique structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Cyano, Amide |

| Solubility | Soluble in polar solvents |

| Melting Point | Data not widely reported |

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example, it has shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have reported that the compound can inhibit the growth of cancer cell lines, highlighting its role in cancer therapeutics. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can form hydrogen bonds and engage in various interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in protein structure and function, thereby affecting cellular processes.

Key Mechanisms:

- Protein Interaction: The compound's structural features allow it to bind effectively with proteins, potentially inhibiting their activity or altering their function.

- Cellular Pathway Modulation: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study: A study conducted using a 96-well turbidity assay demonstrated that this compound effectively inhibited bacterial growth across multiple strains, confirming its antimicrobial efficacy .

- Antitumor Evaluation: In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

- Structure-Activity Relationship (SAR): Comparative studies with structurally similar compounds have provided insights into the specific features that enhance biological activity, aiding in the design of more potent derivatives .

特性

IUPAC Name |

2-cyano-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTSIEFPLLPNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314914-46-9 | |

| Record name | 2-cyano-2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。